molecular formula C22H41N7O10P2 B1140867 Adenosine 5'-diphosphate bis(cyclohexylammonium) salt CAS No. 102029-87-8

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt

Cat. No.: B1140867
CAS No.: 102029-87-8
M. Wt: 625.55
InChI Key:
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Description

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound with the empirical formula C10H15N5O10P2 · 2C6H13N and a molecular weight of 625.55. It is a derivative of adenosine 5’-diphosphate, an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is known for its role in energy transfer within cells and its involvement in various biochemical processes.

Scientific Research Applications

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has numerous applications in scientific research:

    Chemistry: Used as a standard in luminometry and in suramin inhibition assays.

    Biology: Involved in studies related to energy transfer and cellular metabolism.

    Medicine: Investigated for its role in platelet activation and inhibition, making it relevant in cardiovascular research.

    Industry: Utilized in the production of biochemical reagents and as a component in various biochemical assays.

Safety and Hazards

When handling Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, it is recommended to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided, and exposure should be minimized . It is also advised to provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is converted into ATP by ATP synthases . It affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .

Cellular Effects

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its conversion to adenosine by ecto-ADPases inhibits platelet activation, demonstrating its significant role in cellular processes .

Molecular Mechanism

At the molecular level, Adenosine 5’-diphosphate bis(cyclohexylammonium) salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with ADP receptors P2Y1, P2Y12, and P2X1, affecting platelet activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt vary with different dosages in animal models

Metabolic Pathways

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is involved in the metabolic pathway of ATP synthesis . It interacts with ATP synthases and is converted into ATP, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-diphosphate bis(cyclohexylammonium) salt typically involves the reaction of adenosine 5’-diphosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

  • Dissolution of adenosine 5’-diphosphate in water.
  • Addition of cyclohexylamine to the solution.
  • Stirring the mixture at a specific temperature and pH to facilitate the reaction.
  • Isolation and purification of the product through crystallization.

Industrial Production Methods

Industrial production of adenosine 5’-diphosphate bis(cyclohexylammonium) salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adenosine 5’-triphosphate.

    Reduction: It can be reduced to form adenosine monophosphate.

    Substitution: The compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Adenosine 5’-triphosphate.

    Reduction: Adenosine monophosphate.

    Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine 5’-diphosphate sodium salt
  • Adenosine 5’-diphosphate disodium salt
  • Adenosine 5’-monophosphate disodium salt
  • Adenosine 5’-triphosphate disodium salt hydrate

Uniqueness

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in biochemical assays and research applications where high purity and stability are required.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOUEIPNDLFPCX-IDIVVRGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N7O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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